

Technical Guide: Chemical Profile & Utility of {3-[(Benzyloxy)methyl]phenyl}methanamine

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Compound of Interest

Compound Name:	{3-[(Benzyloxy)methyl]phenyl}methanamine
CAS No.:	954582-86-6
Cat. No.:	B2986192

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Molecular Identity & Physiochemical Profile

{3-[(Benzyloxy)methyl]phenyl}methanamine (CAS: 954582-86-6) is a bifunctional aromatic building block characterized by a meta-substituted benzene core. It features two distinct benzylic arms: a nucleophilic primary amine (methanamine) and a lipophilic benzyl ether. This structural duality makes it a valuable scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) where it serves as a linker capable of spanning hydrophobic and polar binding pockets.

Structural Elucidation

- IUPAC Name: 1-{3-[(Benzyloxy)methyl]phenyl}methanamine
- Common Synonyms: 3-((Benzyloxy)methyl)benzylamine; m-Xylylene glycol monobenzyl ether amine.
- SMILES: C1=CC=C(C=C1)COCC2=CC=CC(=C2)CN

- InChIKey:YSCFZTBGWPNLY-UHFFFAOYSA-N

Key Physiochemical Data

The following properties are critical for predicting pharmacokinetics and solubility during assay development.

Property	Value	Context
Molecular Weight	227.30 g/mol	Fragment-like (<300 Da), ideal for lead optimization.
Molecular Formula	C ₁₅ H ₁₇ NO	
Physical State	Viscous Liquid / Low-melting Solid	Likely an oil at RT; forms stable crystalline salts (e.g., HCl).
LogP (Predicted)	2.86	Moderate lipophilicity; good membrane permeability potential.
TPSA	35.25 Å ²	Low polar surface area, suggesting blood-brain barrier (BBB) penetration.
pKa (Amine)	~9.5 (Predicted)	Protonated at physiological pH; forms ammonium cations.
Boiling Point	>300°C (Predicted)	High boiling point requires vacuum distillation for purification.

Synthetic Pathways & Production

The synthesis of **{3-[(Benzyloxy)methyl]phenyl}methanamine** requires a strategy that differentiates the two "methyl" positions on the central benzene ring. The most robust route involves the nucleophilic substitution of a benzyl halide followed by the reduction of a nitrile.

Primary Synthetic Route (Nitrile Reduction)

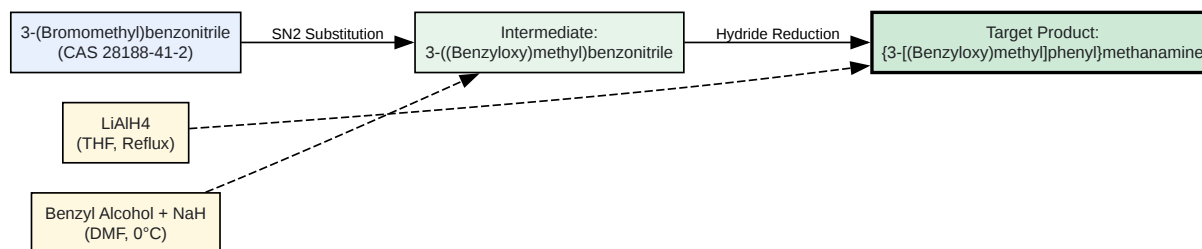
This pathway avoids the formation of secondary amines and preserves the benzyl ether linkage.

- Etherification: Selective alkylation of benzyl alcohol with 3-(bromomethyl)benzotrile using a non-nucleophilic base.
- Reduction: Conversion of the nitrile to the primary amine using Lithium Aluminum Hydride (LiAlH₄).^{[1][2]} Note: Catalytic hydrogenation (Pd/C, H₂) is risky here as it may cleave the benzyl ether.

Detailed Protocol

- Step 1: O-Alkylation
 - Reagents: Benzyl alcohol (1.0 eq), Sodium Hydride (1.1 eq), DMF, 0°C to RT.
 - Procedure: Deprotonate benzyl alcohol with NaH in dry DMF. Add 3-(bromomethyl)benzotrile dropwise.^[3] Stir for 4 hours. Quench with water, extract with EtOAc.^{[3][4]}
 - Yield: ~85-90%.^[4]
- Step 2: Nitrile Reduction
 - Reagents: LiAlH₄ (2.0 eq), anhydrous THF, 0°C to Reflux.
 - Procedure: Add the nitrile intermediate to a suspension of LiAlH₄ in THF under Argon.^[1] Reflux for 3 hours.
 - Workup: Fieser workup (H₂O, 15% NaOH, H₂O) to precipitate aluminum salts. Filter and concentrate.
 - Purification: Convert to HCl salt for crystallization or distill under high vacuum.

Synthetic Workflow Diagram



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Figure 1: Step-wise synthesis from commercially available 3-(bromomethyl)benzotrile.

Chemical Reactivity & Stability

Understanding the orthogonal reactivity of the amine and ether groups is essential for using this molecule in library synthesis.

Amine Functionality (Nucleophilic)

The primary benzylic amine is highly nucleophilic and unhindered.

- **Acylation/Sulfonylation:** Reacts rapidly with acid chlorides, isocyanates, and sulfonyl chlorides to form stable amides/ureas.
- **Reductive Amination:** Condenses with aldehydes/ketones in the presence of $\text{NaBH}(\text{OAc})_3$ to form secondary amines.
- **Protection:** Can be protected as a Boc (tert-butyl carbamate) or Fmoc derivative if further chemistry is required on the aromatic ring.

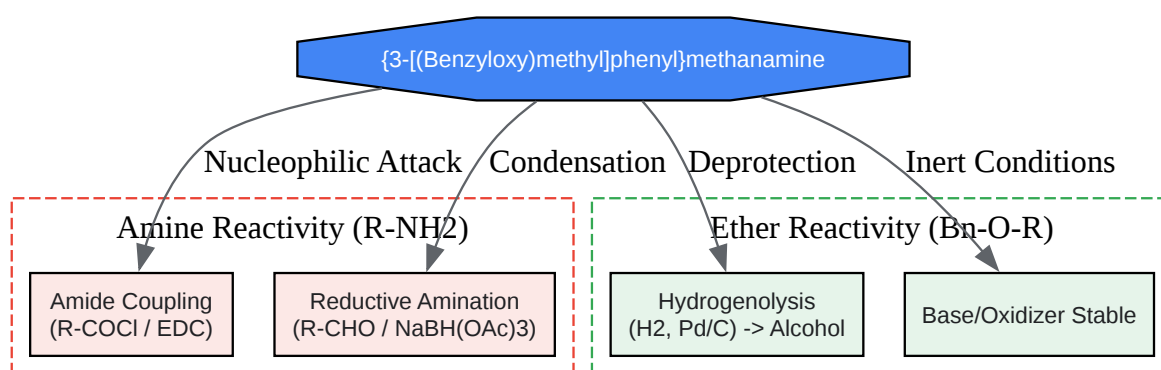
Ether Functionality (Protective/Structural)

The benzyl ether moiety acts as a robust "mask" for a hydroxyl group or a permanent hydrophobic feature.

- **Stability:** Stable to basic hydrolysis, oxidizers (e.g., KMnO_4), and mild acids.

- Cleavage:
 - Hydrogenolysis:[3] H₂ (1 atm) + Pd/C will cleave the ether to yield the free alcohol (3-(aminomethyl)phenyl)methanol and toluene. Avoid this if the benzyl group is part of the final pharmacophore.
 - Lewis Acids: BBr₃ or BCl₃ at -78°C will cleave the ether.

Reactivity Logic Map



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Figure 2: Orthogonal reactivity profile of the amine and ether functional groups.

Handling, Safety & Storage

As a primary amine, this compound exhibits corrosive properties and sensitivity to atmospheric carbon dioxide (carbamate formation).

- Hazard Classification:
 - H314: Causes severe skin burns and eye damage.
 - H302: Harmful if swallowed.
- Storage Protocols:
 - Atmosphere: Store under Nitrogen or Argon.[1][3][4]

- Temperature: 2–8°C (Refrigerator).
- Container: Tightly sealed glass vial; avoid long-term storage in plastic due to potential leaching.
- Spill Response: Neutralize spills with weak acid (citric acid) before disposal.

References

- Synthesis of Benzyl Ethers: Organic Syntheses, Coll. Vol. 4, p. 836 (1963); Vol. 38, p. 83 (1958). [Link](#)
- Reduction of Nitriles to Amines: Haddenham, D., et al. "Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane." [5][6] Journal of Organic Chemistry 74.5 (2009): 1964-1970. [6] [Link](#)
- Compound Data (PubChem): 3-(Bromomethyl)benzotrile (Precursor). [Link](#)
- Safety Data: Sigma-Aldrich SDS for Benzylamine Derivatives. [Link](#)

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